Dimethyl N,N-diethylphosphoramidite
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Overview
Description
N-dimethoxyphosphanyl-N-ethylethanamine: is an organic compound that belongs to the class of phosphoramidites It is characterized by the presence of a phosphanyl group (P) bonded to an ethylethanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-dimethoxyphosphanyl-N-ethylethanamine typically involves the reaction of dimethyl phosphite with N-ethylethanamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the phosphoramidite bond. The reaction conditions often include moderate temperatures and inert atmosphere to prevent oxidation.
Industrial Production Methods: On an industrial scale, the production of N-dimethoxyphosphanyl-N-ethylethanamine may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters are crucial to achieving high efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: N-dimethoxyphosphanyl-N-ethylethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The phosphanyl group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or aryl halides can be used in substitution reactions.
Major Products:
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphoramidites depending on the nucleophile used.
Scientific Research Applications
Chemistry: N-dimethoxyphosphanyl-N-ethylethanamine is used as a reagent in organic synthesis, particularly in the formation of phosphoramidite linkages. It is also employed in the synthesis of nucleoside phosphoramidites, which are key intermediates in the production of oligonucleotides.
Biology: In biological research, this compound is used in the synthesis of modified nucleotides for studying DNA and RNA interactions. It is also utilized in the development of probes for detecting specific nucleic acid sequences.
Medicine: N-dimethoxyphosphanyl-N-ethylethanamine has potential applications in medicinal chemistry, particularly in the design of novel therapeutic agents. Its ability to form stable phosphoramidite bonds makes it a valuable tool in drug development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed as a catalyst in various chemical processes, including polymerization and cross-coupling reactions.
Mechanism of Action
The mechanism by which N-dimethoxyphosphanyl-N-ethylethanamine exerts its effects involves the formation of phosphoramidite bonds. The phosphanyl group acts as a nucleophile, attacking electrophilic centers in target molecules. This leads to the formation of stable phosphoramidite linkages, which are crucial in various chemical and biological processes.
Molecular Targets and Pathways: The primary molecular targets of N-dimethoxyphosphanyl-N-ethylethanamine are electrophilic centers in organic molecules. The pathways involved include nucleophilic substitution and addition reactions, which result in the formation of phosphoramidite bonds.
Comparison with Similar Compounds
N,N-dimethylethanamine: A tertiary amine with similar structural features but lacking the phosphanyl group.
N-ethylethanamine: A secondary amine with an ethyl group attached to the nitrogen atom.
Dimethyl phosphite: A phosphite ester used in similar synthetic applications.
Uniqueness: N-dimethoxyphosphanyl-N-ethylethanamine is unique due to the presence of both the phosphanyl group and the ethylethanamine moiety. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile reagent in organic synthesis and industrial applications.
Properties
IUPAC Name |
N-dimethoxyphosphanyl-N-ethylethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16NO2P/c1-5-7(6-2)10(8-3)9-4/h5-6H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMOHGAUQWRFWEI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)P(OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16NO2P |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30391115 |
Source
|
Record name | Dimethyl N,N-diethylphosphoramidoite | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30391115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20621-25-4 |
Source
|
Record name | Dimethyl N,N-diethylphosphoramidoite | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30391115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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